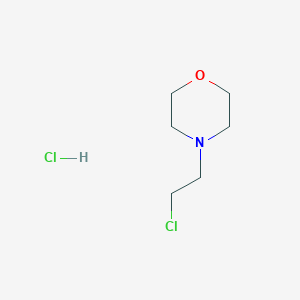

4-(2-Chloroethyl)morpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46824. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloroethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJHDLKSWUDGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052043 | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3647-69-6 | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)morpholinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Chloroethyl)morpholine hydrochloride, a key chemical intermediate in various synthetic processes. The document details its physicochemical properties, primary applications, and a step-by-step synthesis protocol.

Physicochemical Properties

This compound is a white to beige crystalline powder.[1][2] It is hygroscopic and should be stored in a cool, dry place, below +30°C.[1][2][3] The compound is soluble in water and methanol.[1][4]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 3647-69-6 | [1][2][4][5] |

| Molecular Formula | C₆H₁₃Cl₂NO | [1][2][6] |

| Molecular Weight | 186.08 g/mol | [2][3][7] |

| Appearance | White to beige crystalline powder | [1][2] |

| Melting Point | 180-185 °C (decomposes) | [2][7] |

| pH | 4.5-5 (10g/l, H₂O, 20℃) | [1][8] |

| Water Solubility | Soluble | [1][4] |

| InChI Key | NBJHDLKSWUDGJG-UHFFFAOYSA-N | [1][4][7] |

| SMILES | C1COCCN1CCCl.Cl | [1][3] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][9][10]

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including floredil, morinamide, nimorazole, and pholcodine.[2][9][11] These APIs are used in treatments for conditions such as head and neck cancer.[10][11] The compound is also used in the preparation of potential DNA cross-linking antitumor agents and synthetic opiate analogues.[2]

-

Antineoplastic Agent: Some evidence suggests that this compound may act as an antineoplastic agent by interfering with DNA synthesis and inhibiting cell division, thereby preventing the growth of cancer cells.[1]

-

Other Potential Applications: The compound has also been noted for its potential to inhibit sickle-cell hemoglobin aggregation and for exhibiting antifungal activities.[1][2]

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from morpholine and 2-chloroethanol.[2]

Materials:

-

Morpholine

-

2-Chloroethanol

-

Toluene

-

Thionyl chloride

-

Ethanol

-

Ice bath

-

Standard reflux and distillation apparatus

Procedure:

-

To 40 mL of toluene, add 5.0 mL (57.5 mmol) of morpholine and 4.6 mL (69.0 mmol) of 2-chloroethanol.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction solution to room temperature.

-

In an ice bath, slowly add 8.4 mL (114 mmol) of thionyl chloride dropwise to the solution.

-

Continue stirring in the ice bath for 20 minutes after the addition is complete.

-

Remove the ice bath and stir the mixture at room temperature for 6 hours.

-

Remove toluene and any unreacted thionyl chloride by distillation under reduced pressure.

-

Recrystallize the resulting solid residue from ethanol to yield this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3647-69-6 [chemicalbook.com]

- 3. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(2-氯乙基)吗啉 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. discofinechem.com [discofinechem.com]

- 10. This compound-3647-69-6 [ganeshremedies.com]

- 11. atompharma.co.in [atompharma.co.in]

Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(2-Chloroethyl)morpholine hydrochloride, a crucial intermediate in the manufacturing of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[1][2] The primary and most industrially relevant synthetic route involves the reaction of 2-Morpholinoethanol with thionyl chloride. This document details the experimental protocols, quantitative data, and reaction mechanisms for this process.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 3647-69-6 | [3] |

| Molecular Formula | C₆H₁₂ClNO · HCl | [3] |

| Molecular Weight | 186.08 g/mol | [3][4] |

| Appearance | White to off-white or beige hygroscopic crystalline powder or lumps. | [2][4] |

| Melting Point | 180-186 °C (decomposes) | [2][3] |

| Solubility | Soluble in water. | [2] |

| Purity (Assay) | Typically ≥98.5% | [2][5] |

Synthetic Pathway

The synthesis of this compound is most commonly achieved through the chlorination of 2-Morpholinoethanol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the starting material is replaced by a chlorine atom. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The HCl generated in situ protonates the morpholine nitrogen, directly yielding the hydrochloride salt.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental procedures are presented below, derived from established literature.

Protocol 1: Synthesis in Benzene

This protocol describes a high-yield synthesis using benzene as the solvent.

Methodology:

-

Dissolve 623 g of 2-Morpholinoethanol in 2 L of benzene in a suitable reactor.

-

While stirring and maintaining the temperature below 35°C with ice-cooling, add a solution of 735 g of thionyl chloride in 500 ml of benzene dropwise.

-

After the addition is complete, reflux the reaction mixture with continuous stirring for 4 hours.

-

Cool the mixture, which will result in the precipitation of the product.

-

Collect the crystalline precipitate by filtration to obtain this compound.[6]

Quantitative Data:

| Parameter | Value |

| Yield | 98.7% |

| Melting Point | 180-182 °C |

Reference: US Patent 4,443,603[6]

Protocol 2: Synthesis in Dichloromethane (for the free base)

This protocol details the synthesis of the free base, 4-(2-Chloroethyl)morpholine, which can then be converted to the hydrochloride salt. This procedure is suitable for smaller-scale laboratory preparations.

Methodology:

-

To a stirred solution of 2-morpholinoethan-1-ol (2.5 g, 13.88 mmol) in dichloromethane (25 mL) at 0°C, slowly add thionyl chloride (5.06 mL, 69.44 mmol). A catalytic amount of N,N-dimethylformamide (DMF) is also added.

-

Heat the reaction mixture to 40°C and maintain it overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent by vacuum evaporation.

-

Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid and remove impurities.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue by column chromatography using a 3% methanol in dichloromethane solution as the eluent to afford 4-(2-chloroethyl)morpholine as a colorless liquid.[7]

Quantitative Data:

| Parameter | Value |

| Yield | 74.0% (for the free base) |

| ¹H NMR (DMSO-d₆, 300MHz) | δ 3.69 (t, J = 6.9 Hz, 2H), 3.57 (m, J = 4.5 Hz, 4H), 2.64 (t, J = 6.9 Hz, 2H), 2.43 (t, J = 4.5 Hz, 4H) |

| Mass Spec (MS) | [M+H]⁺ 149.95 |

Reference: HETERO LABS LIMITED, Patent WO2017/149518[7]

To obtain the hydrochloride salt from the free base, one would typically dissolve the purified 4-(2-chloroethyl)morpholine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete. The resulting solid would then be filtered and dried.

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of 4-(2-Chloroethyl)morpholine HCl.

Conversion to Free Base

For certain applications, the free base, 4-(2-Chloroethyl)morpholine, is required. The hydrochloride salt can be easily converted to the free base by neutralization.

Protocol:

-

Dissolve this compound (e.g., 20.0 g) in water (100 ml).

-

Neutralize the solution with an aqueous sodium hydroxide solution to a pH of 11.

-

Extract the aqueous solution with dichloromethane.

-

Wash the organic extract with water.

-

Dry the organic layer over a drying agent like MgSO₄.

-

Concentrate the solution under reduced pressure and distill under vacuum to obtain the pure 4-(2-Chloroethyl)morpholine as a colorless oil.[8]

This process typically yields the free base in high purity (e.g., 86% yield).[8]

References

- 1. This compound-3647-69-6 [ganeshremedies.com]

- 2. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 3. 4-(2-Chloroethyl)morpholine 99 3647-69-6 [sigmaaldrich.com]

- 4. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. academicjournals.org [academicjournals.org]

Unraveling the Cytotoxic Secrets: A Technical Guide to the Mechanism of Action of 4-(2-Chloroethyl)morpholine Hydrochloride in Cancer Cells

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-(2-Chloroethyl)morpholine hydrochloride in cancer cells. While direct comprehensive studies on this specific compound are limited, its structural similarity to nitrogen mustards and the known activities of other morpholine-containing anticancer agents allow for the formulation of a well-supported hypothesized mechanism. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating its anticancer properties.

Core Hypothesis: DNA Alkylation Leading to Apoptosis and Cell Cycle Arrest

This compound is presumed to function as a DNA alkylating agent. The presence of the 2-chloroethyl group is critical to this activity. It is hypothesized that the compound undergoes intramolecular cyclization to form a reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts and subsequent inter-strand or intra-strand cross-links.[1][2][3] This DNA damage is expected to trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1][4][5]

Proposed Signaling Pathways

The DNA damage induced by this compound is anticipated to activate DNA damage response (DDR) pathways, leading to the activation of key sensor proteins such as ATM and ATR. This, in turn, is expected to trigger downstream signaling cascades involving checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, and the p53 tumor suppressor protein, a critical regulator of apoptosis.

Caption: Proposed DNA Damage Response Pathway.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available in the public domain, studies on other morpholine-substituted compounds provide insights into the potential potency. For instance, certain morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine Quinazoline Derivatives | A549 (Lung) | 8.55 - 10.38 | [6][7] |

| MCF-7 (Breast) | 3.15 - 6.44 | [6][7] | |

| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [6][7] | |

| 2-morpholino-4-anilinoquinoline Derivatives | HepG2 (Liver) | 8.50 - 12.76 | [8] |

Detailed Experimental Protocols

To validate the hypothesized mechanism of action, a series of key experiments should be performed. The following are detailed protocols for these essential assays.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Methodology:

-

Seed cancer cells (e.g., HCT116, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Methodology:

-

Seed cancer cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on cell cycle progression.

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

DNA Damage Assay (Comet Assay)

This assay directly visualizes and quantifies DNA damage in individual cells.

Methodology:

-

Treat cancer cells with this compound for a short duration (e.g., 2-4 hours).

-

Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate damaged DNA.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Western Blot Analysis

This technique is used to investigate the expression levels of key proteins involved in the apoptotic and cell cycle pathways.

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p21, Cyclin B1, CDK1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Conclusion

This compound holds promise as an anticancer agent, likely exerting its cytotoxic effects through DNA alkylation, which subsequently induces cell cycle arrest and apoptosis. The experimental framework provided in this guide offers a robust approach to rigorously test this hypothesis and elucidate the specific molecular pathways involved. Further investigation into the efficacy and selectivity of this compound is warranted to determine its potential for future drug development.

References

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 3647-69-6 [m.chemicalbook.com]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Activity of Morpholine Derivatives: A Technical Overview

Disclaimer: This technical guide focuses on the antifungal properties of the morpholine class of compounds. Despite a comprehensive search of scientific literature, no specific data regarding the antifungal activity, including minimum inhibitory concentrations (MICs) or detailed experimental protocols, for 4-(2-Chloroethyl)morpholine hydrochloride is publicly available. This compound is primarily documented as an intermediate in the synthesis of various pharmaceuticals. The following information is therefore based on well-studied morpholine derivatives, such as amorolfine and fenpropimorph, to provide a relevant framework for understanding the potential antifungal action of this chemical class.

Introduction to Morpholine Antifungals

Morpholine derivatives are a class of synthetic compounds that have been developed for their fungicidal properties. While some are utilized in agriculture, such as fenpropimorph, others like amorolfine have found clinical use in topical applications for treating superficial fungal infections.[1][2][3] The core morpholine ring is a versatile scaffold that has been extensively modified to enhance antifungal potency and spectrum.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of morpholine derivatives is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[2][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[5][6]

Morpholines specifically target two key enzymes in the ergosterol biosynthesis pathway:

-

Δ14-sterol reductase (ERG24): This is considered the primary target. Its inhibition leads to the depletion of ergosterol.[2][5][7]

-

Δ8-Δ7-sterol isomerase (ERG2): Inhibition of this enzyme further disrupts the pathway.[2][5][8]

This dual inhibition results in the accumulation of toxic sterol intermediates, such as ignosterol, within the fungal cell membrane, and a deficiency of ergosterol.[2][7] This alteration of the sterol profile disrupts membrane-bound enzymes, increases membrane permeability, and ultimately leads to fungal cell death.[5] This multi-target mechanism is thought to reduce the likelihood of the development of fungal resistance.[2]

Antifungal Spectrum and Efficacy

Morpholine derivatives exhibit a broad spectrum of activity against various fungal pathogens. Their efficacy, however, can vary significantly between different derivatives and fungal species.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for some representative morpholine derivatives against various fungal strains, as reported in the literature. It is important to note that these values can be influenced by the specific experimental conditions.[9]

Table 1: Antifungal Activity of Sila-Morpholine Analogues (µg/mL) [2]

| Compound | Candida albicans ATCC 24433 (MIC) | Candida glabrata NCYC 388 (MIC) | Cryptococcus neoformans ATCC 34664 (MIC) | Aspergillus niger ATCC 10578 (MIC) |

| Sila-analogue 24 | 1 | 2 | 1 | 4 |

| Amorolfine | 2 | 4 | 2 | 8 |

| Fenpropimorph | 16 | 32 | 16 | >64 |

| Fenpropidin | 8 | 16 | 8 | 64 |

| Fluconazole | 1 | 8 | 4 | >64 |

Table 2: Antifungal Activity of Novel Morpholino Thiazines (MIC in µg/mL) [10]

| Compound | Aspergillus flavus | Mucor | Rhizopus | Microsporum gypseum |

| Compound 20 | 12.5 | 50 | 12.5 | 25 |

| Compound 23 | 6.25 | 100 | 50 | 50 |

| Compound 25 | 12.5 | 12.5 | 12.5 | 12.5 |

| Fluconazole (Std.) | 12.5 | 25 | 25 | 12.5 |

Experimental Protocols

Standardized methods are crucial for determining the in vitro antifungal activity of compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing.[2]

Broth Microdilution Assay for Yeasts (CLSI M27-A3)

This method is commonly used to determine the MIC of antifungal agents against yeast isolates.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)

A similar principle is applied for filamentous fungi, with modifications to the inoculum preparation.

-

Inoculum Preparation: Spores are harvested from a mature culture and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

Assay Procedure: The subsequent steps of drug dilution, inoculation, and incubation are similar to the yeast protocol.

-

MIC Determination: The MIC is determined as the lowest drug concentration that completely inhibits growth.

Synthesis of Morpholine Derivatives

The synthesis of antifungal morpholine derivatives typically involves multi-step chemical reactions. For instance, the synthesis of silicon-incorporated morpholine analogues involved the following general steps[2]:

-

Preparation of a carboxylic acid intermediate.

-

Coupling of the carboxylic acid with a substituted piperidine or morpholine.

-

Reduction of the resulting amide to form the final amine product.

For a detailed synthetic scheme, please refer to the publication by Jachak et al. (2015).[2]

Conclusion and Future Perspectives

Morpholine derivatives represent an important class of antifungal agents with a well-established mechanism of action targeting ergosterol biosynthesis.[2][5] While compounds like amorolfine are used clinically for topical infections, their systemic use has been limited due to rapid metabolism.[2] Future research in this area may focus on the development of novel morpholine analogues with improved pharmacokinetic profiles, broader antifungal spectra, and enhanced potency against resistant fungal strains. The lack of specific data on this compound suggests that its primary role remains as a building block for more complex molecules rather than as a direct antifungal agent itself. Further studies would be required to ascertain any intrinsic antifungal properties of this specific compound.

References

- 1. Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 4. ijprems.com [ijprems.com]

- 5. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 6. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]

- 7. Amorolfine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

4-(2-Chloroethyl)morpholine Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-(2-Chloroethyl)morpholine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, including floredil, morinamide, nimorazole, and pholcodine, and also serves as a raw material in the broader chemical industry.[1][2][3][4] A thorough understanding of its solubility is crucial for its effective use in research and development, particularly in reaction kinetics, formulation development, and purification processes.

Physicochemical Properties

This compound is a white to beige crystalline powder.[2][5] It is known to be hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl₂NO | [6] |

| Molecular Weight | 186.08 g/mol | |

| Melting Point | 180-185 °C (decomposes) | [2] |

| Appearance | White to beige crystalline powder | [2][5] |

| pH | 4.5-5 (10 g/L in H₂O at 20°C) | [1][2] |

Solubility Profile

This compound exhibits good solubility in polar protic solvents and limited solubility in non-polar organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Observations | Source |

| Water | Soluble | A 5% aqueous solution is clear and colorless. A 10 g/L solution has a pH of 4.5-5 at 20°C. | [1][2][3] |

| Ethanol | Soluble | - | [5] |

| Methanol | Slightly Soluble | - | [1][2] |

| Chloroform | Slightly Soluble (when heated) | - | [1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge an aliquot of the suspension.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with the solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from morpholine and 2-chloroethanol.

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of the morpholine moiety to various molecular scaffolds.

Caption: Role as an intermediate in the synthesis of various APIs.

References

- 1. This compound | 3647-69-6 [chemicalbook.com]

- 2. This compound CAS#: 3647-69-6 [m.chemicalbook.com]

- 3. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 4. This compound-3647-69-6 [ganeshremedies.com]

- 5. Page loading... [guidechem.com]

- 6. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2-Chloroethyl)morpholine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 4-(2-Chloroethyl)morpholine hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. This document outlines its molecular formula, weight, and provides detailed experimental protocols for its characterization using modern analytical techniques.

Core Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12ClNO · HCl | [1][2] |

| C6H13Cl2NO | [3][4] | |

| Molecular Weight | 186.08 g/mol | [1][3][5] |

| CAS Number | 3647-69-6 | [1] |

| Melting Point | 180-185 °C (decomposes) | [1] |

| Appearance | White to off-white or beige crystalline powder | [6] |

Structural and Analytical Characterization

Accurate structural elucidation and purity assessment are critical for the use of this compound in research and drug development. The following sections detail standard experimental protocols for its characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound by identifying the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent may depend on the specific instrument and experimental goals.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[1]

-

The instrument is tuned and shimmed to the D₂O or CDCl₃ lock signal to ensure magnetic field homogeneity.

-

A standard single-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

The spectral data is processed by applying a Fourier transform, phase correction, and baseline correction.

-

The chemical shifts of the resulting peaks are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the peaks is performed to determine the relative ratios of the different types of protons in the molecule.

-

-

¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is acquired on the same NMR spectrometer.

-

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

The data is processed similarly to the ¹H NMR spectrum.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of the dried KBr.

-

The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

FT-IR Analysis Protocol:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Mass Spectrometry Analysis Protocol:

-

The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.

-

The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The spectrum should show a prominent peak corresponding to the molecular ion of the free base [C₆H₁₂ClNO + H]⁺ or other relevant adducts, confirming the molecular weight.

-

Workflow for Chemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical substance like this compound.

References

- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 3. selectscience.net [selectscience.net]

- 4. medium.com [medium.com]

- 5. m.youtube.com [m.youtube.com]

- 6. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Spectroscopic and Biological Profile of 4-(2-Chloroethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and biological significance of 4-(2-chloroethyl)morpholine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering structured data tables for easy reference. Furthermore, it outlines detailed experimental protocols for obtaining this spectroscopic data. The guide also delves into the biological relevance of this compound by examining the mechanisms of action and associated signaling pathways of pharmaceuticals derived from it, including nimorazole, pholcodine, and morinamide. Visual diagrams of these pathways and experimental workflows are provided to facilitate understanding.

Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 4H | O-(CH ₂)₂-N |

| ~3.6 - 3.8 | t | 2H | N-CH ₂-CH₂-Cl |

| ~3.2 - 3.4 | m | 4H | O-(CH₂)₂-N-CH ₂ |

| ~2.9 | t | 2H | N-CH₂-CH ₂-Cl |

Note: Spectra are typically recorded in D₂O. Chemical shifts can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~66 | O-C H₂ |

| ~57 | N-C H₂-CH₂-Cl |

| ~53 | N-C H₂ (ring) |

| ~41 | N-CH₂-C H₂-Cl |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1460 | Medium | C-H bend |

| 1300 | Strong | C-O-C stretch |

| 1120 | Medium | C-N stretch |

| 620 | Weak | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | - | [M-Cl-HCl]⁺ (Molecular ion of the free base) |

| 100 | 100 | [M-CH₂Cl]⁺ |

| 86 | - | [Morpholine]⁺ |

| 56 | - | [C₃H₆N]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific data. The following are representative protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of morpholine with 2-chloroethanol, followed by treatment with thionyl chloride.[1]

Protocol:

-

To a solution of morpholine (1.0 eq) in toluene, add 2-chloroethanol (1.2 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Under an ice bath, slowly add thionyl chloride (2.0 eq) dropwise.

-

Continue stirring in the ice bath for 20 minutes, then allow the mixture to stir at room temperature for 6 hours.

-

Remove toluene and unreacted thionyl chloride by distillation under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of deuterium oxide (D₂O).

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): ~3 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (ns): 1024

-

Relaxation Delay (d1): 2.0 s

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak.

FT-IR Spectroscopy

-

Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the ATR crystal.

-

Parameters:

-

Technique: ATR-Neat

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Procedure: Record a background spectrum of the clean, empty ATR crystal. Place the sample on the crystal and apply pressure to ensure good contact. Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.

Mass Spectrometry

-

Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.

-

Sample Preparation: Dissolve a small amount of the sample in methanol.

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C for 1 min, ramp at 20°C/min to 200°C and hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block for several pharmaceuticals. Understanding the mechanism of action of these drugs provides insight into the biological importance of the morpholine scaffold.

Nimorazole: A Hypoxic Cell Radiosensitizer

Nimorazole is a radiosensitizing agent used in the treatment of head and neck cancers. Its mechanism is particularly effective in hypoxic (low oxygen) tumor environments, which are typically resistant to radiation therapy.[2][3]

Under hypoxic conditions, nimorazole is reduced to a reactive radical anion. This species can mimic the effects of oxygen, "fixing" radiation-induced DNA damage, making it irreparable and leading to cell death.[2] Furthermore, nimorazole is thought to interfere with the hypoxia-inducible factor (HIF-1) signaling pathway, which is critical for tumor cell adaptation to low oxygen.[2][4]

Pholcodine: An Antitussive Agent

Pholcodine is an opioid-based cough suppressant. Its primary mechanism involves acting as an agonist at the μ-opioid receptors in the central nervous system, specifically within the cough center of the medulla oblongata. This action suppresses the cough reflex.

Morinamide: An Antitubercular Drug

Morinamide is used in the treatment of tuberculosis and is considered a prodrug of pyrazinamide. In the body, morinamide is metabolized to pyrazinamide. Pyrazinamide is then converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis. Pyrazinoic acid disrupts membrane transport and energetics, and it is also thought to inhibit the synthesis of coenzyme A, which is essential for the survival of the bacteria, particularly in the acidic environments of granulomas. Morinamide is also reported to have some intrinsic antitubercular activity.

Floredil

Information in the public domain regarding the specific signaling pathway and detailed mechanism of action for Floredil, a vasodilator, is limited. It is known to be a derivative of 4-(2-chloroethyl)morpholine.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its spectroscopic profile, as detailed in this guide, provides the necessary data for its identification and quality control. The detailed experimental protocols offer a foundation for reproducible research. Furthermore, the diverse mechanisms of action of its pharmaceutical derivatives, from radiosensitization in oncology to antitussive and antitubercular activities, highlight the versatility of the morpholine scaffold in designing new therapeutic agents. This guide serves as a valuable resource for professionals engaged in the research and development of pharmaceuticals based on this important chemical intermediate.

References

Methodological & Application

Application Notes: 4-(2-Chloroethyl)morpholine Hydrochloride in Pharmaceutical Synthesis

Introduction

4-(2-Chloroethyl)morpholine hydrochloride, often abbreviated as MOC, is a versatile heterocyclic compound widely utilized as a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3][4] Its structure, featuring a reactive chloroethyl group and a stable morpholine ring, makes it an ideal building block for introducing the morpholino moiety into larger molecules. This functional group is prevalent in numerous drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis and application of MOC in the pharmaceutical industry.

Physicochemical Properties and Specifications

MOC is a white to off-white crystalline powder that is hygroscopic and soluble in water.[3][5][6] Its stability and purity are critical for successful and reproducible synthetic outcomes.

| Property | Value | References |

| CAS Number | 3647-69-6 | [2][5] |

| Molecular Formula | C₆H₁₃Cl₂NO | [1][7] |

| Molecular Weight | 186.08 g/mol | [1][3][7] |

| Appearance | White to beige/off-white crystalline powder | [1][2][5] |

| Melting Point | 180-186 °C (decomposes) | [1][2][6] |

| Purity (Assay) | ≥ 98.5% | [2][3] |

| Solubility | Soluble in water and ethanol | [3][5] |

| Storage | Store below +30°C in a cool, dry place away from moisture | [1][5][6] |

Synthesis of this compound

The synthesis of MOC is typically achieved through the chlorination of N-(2-hydroxyethyl)morpholine. The following workflow and protocols describe common laboratory-scale and industrial methods.

Caption: General workflow for the synthesis of MOC.

Experimental Protocol 1: Synthesis from N-(2-hydroxyethyl)morpholine

This protocol details a high-yield synthesis using N-(2-hydroxyethyl)morpholine and thionyl chloride.[8]

Materials:

-

N-(2-hydroxyethyl)morpholine (morpholine ethanol)

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Reaction flask, condenser, dropping funnel, ice bath

Procedure:

-

Dissolve 623 g of N-(2-hydroxyethyl)morpholine in 2 L of benzene in a suitable reaction flask.

-

Cool the solution using an ice bath to maintain a temperature below 35°C.

-

While stirring, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise to the solution.

-

After the addition is complete, remove the ice bath and reflux the mixture with stirring for 4 hours.

-

After reflux, cool the reaction mixture to room temperature to allow for precipitation.

-

Collect the crystalline precipitate by filtration.

-

The collected solid is this compound.

| Reactant | Moles | Quantity | Product | Yield | Melting Point |

| N-(2-hydroxyethyl)morpholine | ~4.75 mol | 623 g | 4-(2-Chloroethyl)morpholine HCl | 98.7% | 180-182 °C |

| Thionyl chloride | ~6.18 mol | 735 g |

Application in Pharmaceutical Synthesis: Pinaverium Bromide

MOC is a crucial intermediate in the synthesis of Pinaverium bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract, used to treat Irritable Bowel Syndrome (IBS).[9][10]

Caption: Mechanism of action for Pinaverium.

The synthesis involves the condensation of MOC's free base form with dihydronopol, followed by reaction with 1-bromo-2-bromomethyl-4,5-dimethoxybenzene.[9][10]

Caption: Synthesis workflow for Pinaverium Bromide using MOC.

Experimental Protocol 2: Synthesis of Pinaverium Bromide Intermediate

This protocol describes the initial condensation step to form the key intermediate.[9][10]

Materials:

-

Dihydronopol

-

This compound (MOC)

-

Aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

Prepare a mixture of dihydronopol, this compound, and aqueous sodium hydroxide. The NaOH deprotonates the MOC in situ to form the reactive free base, 4-(2-chloroethyl)morpholine.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, wash the product with water until the pH of the aqueous layer is between 5 and 6.

-

Concentrate the organic phase under reduced pressure to isolate the crude intermediate product.

-

This intermediate can be carried forward to the next step in the synthesis of Pinaverium bromide.

| Application | Reactants | Key Conditions | Product |

| Pinaverium Bromide Synthesis | Dihydronopol, MOC | Aqueous NaOH, Room Temp. | N-substituted morpholine intermediate |

Other Documented Pharmaceutical Applications

MOC serves as a building block for a range of other pharmaceuticals, highlighting its versatility.[2][6][7][11] These include:

-

Floredil: A vasodilator.

-

Morinamide: An antitubercular agent.

-

Nimorazole: An antiprotozoal drug.

-

Pholcodine: An opioid cough suppressant.

Additionally, MOC is used in the research and preparation of potential DNA cross-linking antitumor agents.[1][6]

Relevance to Other Signaling Pathways

While not always a direct precursor, the morpholine moiety introduced by MOC is found in drugs targeting critical signaling pathways.

Norepinephrine Reuptake Inhibition

Many central nervous system agents, such as the antidepressant Reboxetine, are morpholine derivatives that function as norepinephrine reuptake inhibitors (NRIs).[12] They block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).

EGFR Tyrosine Kinase Inhibition

The anti-cancer drug Gefitinib, which contains a morpholine-derived side chain (note: typically from 4-(3-chloropropyl)morpholine), inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14] This pathway is often overactive in non-small-cell lung cancer. Inhibition blocks downstream signals that promote cell proliferation and survival.[13][14]

Caption: Simplified EGFR signaling pathway and site of inhibition.

References

- 1. This compound | 3647-69-6 [chemicalbook.com]

- 2. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 3. 4-(2-Chloroethyl)morpholine HCl at Best Price - High Purity Chemical Compound [abchemicalindustries.com]

- 4. darshanpharmachem.com [darshanpharmachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound-3647-69-6 [ganeshremedies.com]

- 8. prepchem.com [prepchem.com]

- 9. Pinaverium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. finornic.com [finornic.com]

- 12. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Nimorazole using 4-(2-Chloroethyl)morpholine Hydrochloride as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nimorazole, a hypoxic cell-radiation sensitizer, utilizing 4-(2-chloroethyl)morpholine hydrochloride as a key intermediate.

Introduction

Nimorazole, chemically known as 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine, is a 5-nitroimidazole compound with established anti-infective properties and significant potential as a radiosensitizer in cancer therapy.[1][2][3] Its ability to sensitize hypoxic tumor cells to the effects of radiation has made it a subject of interest in oncology, particularly for head and neck cancers. The synthesis of nimorazole can be efficiently achieved through the alkylation of a 5-nitroimidazole precursor with 4-(2-chloroethyl)morpholine. This document outlines a detailed one-pot synthesis protocol, including reaction conditions, purification methods, and analytical characterization of the final product.

Synthesis of Nimorazole

The synthesis involves the condensation of 4(5)-nitroimidazole with 4-(2-chloroethyl)morpholine (derived from its hydrochloride salt) in the presence of a base. This reaction leads to the formation of a mixture of two isomers: the desired N-2-morpholinoethyl-5-nitroimidazole (Nimorazole) and the undesired N-2-morpholinoethyl-4-nitroimidazole. A subsequent purification step involving salt formation allows for the isolation of pure nimorazole.

Reaction Scheme:

Caption: One-pot synthesis and purification of Nimorazole.

Experimental Protocol

This protocol is adapted from a patented one-pot synthesis method.

Materials:

-

4(5)-Nitroimidazole

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Maleic Acid

-

Methanol

-

Aqueous Ammonia

Procedure:

-

Reaction Setup: In a reaction vessel, combine toluene (30 parts), potassium carbonate (27.5 moles), 4(5)-nitroimidazole (8.85 moles), and 4-(2-chloroethyl)morpholine (17.7 moles). Note: 4-(2-chloroethyl)morpholine is typically generated in situ from its hydrochloride salt by the addition of a base.

-

Condensation: Heat the reaction mixture and maintain it at a suitable temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Salt Formation: In a separate vessel, dissolve maleic acid (41.3 moles) in a 50% aqueous methanol solution (10 parts). Add this acidic solution to the reaction mixture.

-

Crystallization and Filtration: A solid precipitate, which is a mixture of the maleate salts of the nimorazole and its 4-nitro isomer, will form. Filter the solid and purify it by recrystallization from a 50% aqueous methanol solution (10 parts).

-

Basification and Isolation: Treat the mother liquor from the filtration step with aqueous ammonia. This will precipitate the pure N-2-morpholinoethyl-5-nitroimidazole (Nimorazole).

-

Drying: Collect the solid product by filtration and dry it thoroughly.

Quantitative Data

The following table summarizes the typical yield and purity data obtained from the described synthesis protocol.

| Parameter | Value | Reference |

| Yield | 75% w/w | [4] |

| Purity (by HPLC) | ≥ 99.0% | [4] |

| Undesired 4-nitro isomer | ≤ 0.15% | [4] |

| Melting Point | 110-111 °C | [4] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for monitoring the reaction progress, assessing the purity of the final product, and quantifying the isomeric impurities.

HPLC Method Workflow:

Caption: General workflow for HPLC analysis of Nimorazole.

A typical reverse-phase HPLC method can be employed for the analysis of nimorazole.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Poroshell 120, EC-C18) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized nimorazole.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄N₄O₃ | [1][5] |

| Molecular Weight | 226.23 g/mol | [1][5] |

| (M+H)⁺ ion (m/z) | 227.1 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of nimorazole. The chemical shifts will confirm the successful alkylation at the N1 position of the imidazole ring and the presence of the morpholine moiety. While specific data for this exact synthesis is not provided, representative shifts are as follows:

-

¹H NMR: Expect signals corresponding to the protons on the imidazole ring, the ethyl linker, and the morpholine ring.

-

¹³C NMR: Expect distinct signals for the carbons of the nitroimidazole and morpholine rings.

Signaling Pathway Context

While not directly related to the synthesis, it is important for the target audience to understand the mechanism of action of nimorazole. As a radiosensitizer, nimorazole is believed to mimic oxygen in hypoxic cells. Upon irradiation, it forms free radicals that can lead to DNA damage, preventing repair and ultimately causing tumor cell death.

Mechanism of Action:

Caption: Simplified mechanism of Nimorazole's radiosensitizing effect.

Conclusion

The use of this compound as an intermediate provides an efficient and high-yielding pathway for the synthesis of nimorazole. The one-pot protocol described simplifies the manufacturing process, and the subsequent purification via salt formation effectively removes the unwanted 4-nitro isomer, resulting in a high-purity final product suitable for pharmaceutical development. The analytical methods outlined are crucial for ensuring the quality and consistency of the synthesized nimorazole.

References

- 1. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid and sensitive determination of hypoxic radiosensitizer agent nimorazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nimorazole [webbook.nist.gov]

Application Notes and Protocols for the Synthesis and Evaluation of DNA Cross-Linking Agents Derived from 4-(2-Chloroethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA cross-linking agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds between DNA strands, thereby inhibiting replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells. Nitrogen mustards, a class of bifunctional alkylating agents, are a prominent example.[1] This document provides detailed protocols and application notes for the synthesis of a potential DNA cross-linking agent starting from 4-(2-chloroethyl)morpholine hydrochloride. Additionally, it outlines methods for evaluating its biological activity, including cytotoxicity and the ability to induce DNA cross-links, and provides an overview of the relevant apoptotic signaling pathways.

Synthesis of a Bifunctional DNA Cross-Linking Agent

While this compound itself is a mono-alkylating agent, it can be chemically modified to create a bifunctional agent capable of cross-linking DNA. A plausible synthetic route involves the coupling of two 4-(2-chloroethyl)morpholine molecules through a linker. One common strategy to link two alkylating functions is to create a diamine linker. Based on related syntheses of bis-alkylating agents, a proposed protocol is provided below.

Proposed Synthesis of N,N'-Bis(2-(morpholino)ethyl)ethane-1,2-diamine

This protocol is a hypothetical adaptation based on established chemical principles for the synthesis of related bis-alkylating agents and diamines.

Reaction Scheme:

Materials:

-

This compound

-

Ethylenediamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography elution

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in acetonitrile.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the subsequent reaction. Stir for 15 minutes at room temperature.

-

Addition of Linker: Slowly add ethylenediamine (1 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N,N'-bis(2-(morpholino)ethyl)ethane-1,2-diamine.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure.

Biological Evaluation

Cytotoxicity Assessment

The cytotoxic potential of the synthesized compound can be evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

Table 1: Representative Cytotoxicity Data for Nitrogen Mustard Analogs

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylboronic Acid Nitrogen Mustard 1 | MDA-MB-468 (Breast Cancer) | 16.7 | [2] |

| Phenylboronic Acid Nitrogen Mustard 2 | MDA-MB-468 (Breast Cancer) | Lower than compound 1 | [2] |

| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [2] |

| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [2] |

| Nitrogen Mustard-Evodiamine Hybrid 9c | HL-60 (Leukemia) | 0.50 | [3] |

| Nitrogen Mustard-Evodiamine Hybrid 9c | THP-1 (Leukemia) | 4.05 | [3] |

| Nitrogen Mustard-Evodiamine Hybrid 9c | HepG2 (Liver Cancer) | 17.04 | [3] |

| Tyrosinamide-Chlorambucil Hybrid m-16 | MDA-MB-231 (Breast Cancer) | 48.61 | [3] |

| Tyrosinamide-Chlorambucil Hybrid m-16 | MCF-7 (Breast Cancer) | 31.25 | [3] |

Note: The IC50 values presented are for structurally related nitrogen mustard compounds and serve as a reference for the expected potency of newly synthesized analogs.

Protocol for MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DNA Cross-Linking Evaluation

The ability of the synthesized compound to induce interstrand DNA cross-links can be assessed using a comet assay (single-cell gel electrophoresis) under denaturing conditions.

Protocol for Alkaline Comet Assay

-

Cell Treatment: Treat cells with the synthesized compound for a defined period (e.g., 2-4 hours).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with cross-links will migrate slower than undamaged or single-strand break-containing DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment or tail length to quantify the extent of DNA cross-linking. A decrease in tail moment compared to a negative control (and a positive control for strand breaks) indicates the presence of interstrand cross-links.

Signaling Pathways

DNA cross-linking agents trigger apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by DNA damage.

Diagram of Apoptosis Signaling Pathway Induced by DNA Cross-Linking Agents

Caption: Apoptosis signaling pathway induced by DNA cross-linking agents.

The formation of DNA interstrand cross-links activates DNA damage sensor proteins like ATM and ATR, leading to the activation of the p53 tumor suppressor.[4] p53, in turn, modulates the expression of Bcl-2 family proteins, promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of DNA cross-linking agents derived from this compound.

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the synthesis and evaluation of novel DNA cross-linking agents derived from this compound. By following these methodologies, researchers can systematically synthesize, purify, and characterize new chemical entities and assess their potential as anticancer therapeutics. The outlined biological assays and the understanding of the underlying signaling pathways are crucial for elucidating the mechanism of action and guiding further drug development efforts.

References

- 1. Bis-chloroethyl amino as alkylating agents via aziridinium cation [wisdomlib.org]

- 2. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]